molecular formula C22H15ClN2O6 B5302882 4-(4-Chlorobenzoyl)-1-(furan-2-ylmethyl)-3-hydroxy-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one

4-(4-Chlorobenzoyl)-1-(furan-2-ylmethyl)-3-hydroxy-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one

Cat. No.: B5302882
M. Wt: 438.8 g/mol
InChI Key: KXUCANNYMWJIGG-CZIZESTLSA-N
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Description

4-(4-Chlorobenzoyl)-1-(furan-2-ylmethyl)-3-hydroxy-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one (CAS: 488804-17-7) is a structurally complex pyrrol-2-one derivative characterized by multiple functional groups. Its molecular formula is C₂₂H₁₉ClN₂O₆, with a molecular weight of 442.85 g/mol . Key structural features include:

  • A 4-chlorobenzoyl group at position 4, contributing electron-withdrawing properties.
  • A furan-2-ylmethyl substituent at position 1, introducing aromatic heterocyclic character.
  • A 3-hydroxy-pyrrol-2-one core, which may facilitate hydrogen bonding and metal coordination .

Properties

IUPAC Name

(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-(furan-2-ylmethyl)-5-(4-nitrophenyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN2O6/c23-15-7-3-14(4-8-15)20(26)18-19(13-5-9-16(10-6-13)25(29)30)24(22(28)21(18)27)12-17-2-1-11-31-17/h1-11,19,26H,12H2/b20-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXUCANNYMWJIGG-CZIZESTLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CN2C(C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C2=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)CN2C(/C(=C(/C3=CC=C(C=C3)Cl)\O)/C(=O)C2=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural analogs and their key differences in substituents, physicochemical properties, and biological activities:

Table 1: Structural and Functional Comparison of Pyrrol-2-one Derivatives

Compound Name & Reference Substituents Molecular Formula Molecular Weight Key Properties/Activities
Target Compound 4-Cl-benzoyl, furan-2-ylmethyl, 4-NO₂-phenyl C₂₂H₁₉ClN₂O₆ 442.85 High polarity due to NO₂; furan enhances π-π interactions.
Compound 36 Cyclohexyl, 3-MeO-phenyl, 3-NO₂-phenyl C₂₄H₂₃N₃O₅ 433.46 Antiestrogenic activity; lipophilic cyclohexyl group improves membrane permeability.
Compound 37 Benzyl, 3-MeO-phenyl, 3-NO₂-phenyl C₂₅H₂₁N₃O₅ 443.45 Antiestrogenic effects; benzyl group increases aromatic stacking potential.
4-(4-Fluorobenzoyl)-5-(furan-2-yl) analog 4-F-benzoyl, 3-morpholinylpropyl, furan-2-yl C₂₄H₂₂FN₃O₆ 479.45 Fluorine substitution reduces metabolic degradation; morpholine enhances solubility.
Dimethylaminopropyl analog 4-Cl-benzoyl, 3-(dimethylamino)propyl, 4-MeO-phenyl C₂₃H₂₅ClN₂O₄ 428.91 Basic dimethylamino group improves aqueous solubility and bioavailability.

Structural Modifications and Electronic Effects

  • Chlorobenzoyl vs.
  • Furan-2-ylmethyl vs. Morpholinylpropyl : The furan ring in the target compound provides aromaticity and moderate polarity, whereas the morpholine group in introduces a polar, saturated heterocycle capable of hydrogen bonding .
  • Nitro Group Position : The target compound’s para-nitro group on the phenyl ring differs from the meta-nitro substitution in Compounds 36–37 . Para-substitution may enhance resonance stabilization and influence redox properties.

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